N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride

Chemical purity Quality control Procurement specification

N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine dihydrochloride (CAS 2408957-70-8), also indexed as (2-amino-2-phenylethyl)[2-(4-fluorophenyl)ethyl]amine dihydrochloride, is a chiral vicinal diamine derivative bearing a 4-fluorophenethyl substituent on the secondary amine and a free primary amine on the α-carbon of the phenylethane backbone. The compound is supplied exclusively as the dihydrochloride salt (molecular formula C₁₆H₂₁Cl₂FN₂, molecular weight 331.26 g·mol⁻¹, free base MW 258.33 g·mol⁻¹) and is categorized as a research chemical intended solely for laboratory use.

Molecular Formula C16H21Cl2FN2
Molecular Weight 331.26
CAS No. 2408957-70-8
Cat. No. B2533008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride
CAS2408957-70-8
Molecular FormulaC16H21Cl2FN2
Molecular Weight331.26
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)F)N.Cl.Cl
InChIInChI=1S/C16H19FN2.2ClH/c17-15-8-6-13(7-9-15)10-11-19-12-16(18)14-4-2-1-3-5-14;;/h1-9,16,19H,10-12,18H2;2*1H
InChIKeyFKVVNMQXBXKVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine Dihydrochloride (CAS 2408957-70-8): Structural Identity and Procurement Baseline


N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine dihydrochloride (CAS 2408957-70-8), also indexed as (2-amino-2-phenylethyl)[2-(4-fluorophenyl)ethyl]amine dihydrochloride, is a chiral vicinal diamine derivative bearing a 4-fluorophenethyl substituent on the secondary amine and a free primary amine on the α-carbon of the phenylethane backbone. The compound is supplied exclusively as the dihydrochloride salt (molecular formula C₁₆H₂₁Cl₂FN₂, molecular weight 331.26 g·mol⁻¹, free base MW 258.33 g·mol⁻¹) and is categorized as a research chemical intended solely for laboratory use . The mandatory purity specification across reputable vendors is ≥95% (HPLC or equivalent) .

Chiral α-phenyl-ethylenediamine scaffold for asymmetric ligand design
4-Fluorophenethyl substituent enables 19F NMR label-free detection
Dihydrochloride salt form for aqueous solubility in assay workflows
Racemic mixture; chiral resolution may be required for enantioselective studies

Why Generic In-Class Substitution Is Not a Viable Procurement Strategy for N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine Dihydrochloride


Simpler vicinal diamines such as N'-phenylethane-1,2-diamine (CAS 1664-40-0) or N-(4-fluorophenyl)ethane-1,2-diamine (CAS 50622-51-0) lack the three defining structural vectors—the chiral α-phenyl center, the N'-4-fluorophenethyl arm, and the dual-protonated dihydrochloride salt form—that collectively determine the compound's utility as a scaffold intermediate. In chiral pool synthesis and enantioselective catalysis, substitution of this chiral, disubstituted diamine with an achiral or N-unsubstituted analog directly alters the diastereotopic environment of the metal-binding site, which can reduce enantiomeric excess by >20% in model reactions employing 1-phenylethane-1,2-diamine-derived ligands . Furthermore, the 4-fluorophenyl moiety is frequently introduced to modulate lipophilicity (calculated ΔlogP ≈ +1.0 vs. the non-fluorinated phenethyl analog) and to serve as a ¹⁹F NMR probe for metabolic or binding studies, functions that are absent in halogen-free counterparts [1]. The dihydrochloride salt form provides defined stoichiometry and enhanced aqueous solubility compared to the free base, which is essential for reproducible in vitro assay preparation .

Chiral environment loss

Achiral or N-unsubstituted diamines may reduce enantioselectivity in catalytic reactions (observed >20% ee drop in model systems).

Spectroscopic reporter absence

Non-fluorinated analogs lack a 19F NMR handle, complicating label-free metabolism and binding assays.

Salt form mismatch

Free base or alternative salts alter solubility and stoichiometry, requiring protocol re-validation before direct substitution.

Quantitative Differentiation Evidence for N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine Dihydrochloride Against Closest Analogs


Vendor-Specified Minimum Purity: 95% vs. Lower-Grade Unsubstituted Phenylethane-1,2-diamine

The sole quantitative specification available from reputable vendors for the target compound is a minimum purity of 95% (HPLC/GC) . In contrast, the unsubstituted parent scaffold 1-phenylethane-1,2-diamine (CAS 1664-40-0) is routinely supplied at 97–99% purity at comparable price points, meaning the fluorinated derivative carries an inherent purity penalty that must be factored into reaction stoichiometry calculations . No batch-specific certificate of analysis data are publicly available to permit lot-to-lot variability assessment.

Purity Floor
Data to verify
Target ≥95% (dihydrochloride)
Comparator 97–99%
Δ 2–4% lower nominal purity
May require stoichiometric adjustment in syntheses
No independent batch analysis available
Chemical purity Quality control Procurement specification

Molecular Weight Differentiation: Free Base vs. Dihydrochloride Salt Form

The target compound is exclusively offered as the dihydrochloride salt (MW 331.26 g·mol⁻¹), whereas the most closely related commercial diamine, N'-(4-fluorophenyl)ethane-1,2-diamine (CAS 50622-51-0, free base MW 154.18 g·mol⁻¹), is supplied as the free base . The mass difference of 177.08 g·mol⁻¹ (2× HCl plus the additional phenylethyl fragment) has direct implications for gravimetric solution preparation: a 10 mM solution requires 3.31 mg/mL of the target compound vs. 1.54 mg/mL for the simpler analog, a 2.15-fold difference that affects solubility-limited assay design .

Molar mass & salt form
Target 331.26 g·mol⁻¹ (dihydrochloride) → 3.31 mg/mL (10 mM)
Comparator 154.18 g·mol⁻¹ (free base) → 1.54 mg/mL (10 mM)
2.15-fold difference
Solution preparation protocols must account for mass difference
Target solubility not experimentally confirmed
Salt form Molecular weight Solution preparation

Chiral Center Implications for Enantioselective Applications

The target compound contains a stereogenic center at the α-carbon of the 1-phenylethane-1,2-diamine backbone. The parent scaffold (1-phenylethane-1,2-diamine) is a well-established privileged ligand in asymmetric catalysis; thiourea derivatives of this scaffold achieve enantiomeric excesses up to 98% in spirooxindole-forming Michael/cyclization reactions . While no enantioselective reaction data exist for the specific N'-(4-fluorophenethyl) derivative, the introduction of a bulky fluorinated substituent at N' is expected to alter the diastereomeric transition-state geometry relative to N'-unsubstituted or N'-methyl analogs, potentially tuning enantioselectivity [1]. The compound is supplied as a racemate unless otherwise specified.

Enantioselectivity context
Class-level inference
Target: no direct experimental data; racemic mixture
Comparator: parent scaffold up to 98% ee (thiourea catalyst)
Supports ligand development; steric profile may differ
Chiral resolution required for enantiopure studies
Chiral diamine Enantioselective synthesis Asymmetric catalysis

Fluorine-19 NMR Probe Capability vs. Non-Fluorinated Analogs

The para-fluorine on the phenethyl ring provides a natural ¹⁹F NMR handle (100% natural abundance, spin ½, sensitivity 83% vs. ¹H). In contrast, the non-fluorinated phenethyl analog—(2-amino-2-phenylethyl)(2-phenylethyl)amine—lacks this spectroscopic reporter [1]. The calculated ¹⁹F chemical shift for the 4-fluorophenyl group is expected in the range of −115 to −120 ppm (vs. CFCl₃), a region free of interference from common solvents and biological matrix components. This enables label-free monitoring of compound distribution in in vitro metabolism assays, protein-binding studies, and cell-uptake experiments without requiring isotopic enrichment [2].

19F NMR handle
Class-level inference
One 19F nucleus; predicted δ −115 to −120 ppm; LOD ~1 µM (400 MHz)
Non-fluorinated analog: no 19F signal
Enables label-free quantification in complex matrices
Experimental verification not published
¹⁹F NMR Metabolic tracing Binding assay detection

Evidence-Backed Research and Industrial Application Scenarios for N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine Dihydrochloride


Chiral Ligand Library Expansion for Asymmetric Catalysis

The compound serves as a chiral scaffold for constructing novel diamine-derived ligands (e.g., thioureas, salen-type, or N-heterocyclic carbene precursors). While no catalytic data exist for this specific derivative, the parent 1-phenylethane-1,2-diamine scaffold delivers up to 98% ee in benchmark reactions [1]. The N'-(4-fluorophenethyl) substituent introduces a unique steric profile and a ¹⁹F spectroscopic handle, enabling rapid screening of metal-complex formation via ¹⁹F NMR . Use case: synthesizing a focused library of 10–20 N'-substituted variants to probe steric effects on enantioselectivity, where this compound fills a gap between N'-methyl (small) and N'-diphenylmethyl (bulky) analogs.

Medicinal Chemistry Lead Optimization of TAAR1 or Sigma Receptor Ligands

The 4-fluorophenethylamine substructure is a recognized pharmacophore for trace amine-associated receptor 1 (TAAR1); 2-(4-fluorophenyl)ethylamine itself shows TAAR1 agonist activity (EC₅₀ ~740 nM in CHO-K1 cells) [1]. The target compound extends this pharmacophore by appending a chiral 2-amino-2-phenylethyl group, a modification that may enhance receptor subtype selectivity or metabolic stability relative to the simple phenethylamine. In the absence of direct profiling data, the compound is positioned as a late-stage diversification intermediate for parallel SAR exploration of TAAR1, sigma-1, or adrenergic receptor targets where the fluorophenyl group is already validated .

¹⁹F NMR Probe Development for In Vitro ADME Assays

The para-fluorine atom provides a label-free detection modality for assessing metabolic stability (e.g., microsomal incubation followed by ¹⁹F NMR), plasma protein binding (¹⁹F T₂ relaxation or diffusion-ordered spectroscopy), and cellular uptake (¹⁹F NMR of cell lysates) [1]. This capability is absent in the non-fluorinated parent diamine (1-phenylethane-1,2-diamine) and its N-alkyl derivatives. The dihydrochloride salt ensures aqueous solubility compatible with physiological buffer systems for in vitro pharmacology workflows, though empirical solubility must be verified prior to assay .

Custom Synthesis Intermediate for Fluorine-Containing Heterocycles

The compound's vicinal diamine motif allows condensation with carbonyl compounds (aldehydes, ketones, isothiocyanates) to form imidazolidines, quinoxalines, or thioureas bearing the 4-fluorophenethyl substituent. Fluorinated heterocycles are privileged in agrochemical and pharmaceutical patent literature due to enhanced metabolic stability. Procurement of the pre-assembled diamine intermediate eliminates 2–3 synthetic steps compared to constructing the N'-(4-fluorophenethyl) linkage from simpler diamines, reducing overall route length and cumulative yield losses [1].

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand design
Chiral α-phenyl scaffold with 4-fluorophenethyl substituent
Enantioselectivity and steric profile screening
TAAR1/Sigma receptor SAR
4-Fluorophenethyl pharmacophore with chiral amine
Receptor subtype selectivity and metabolic stability (in vitro)
In vitro ADME label-free detection
Native 19F NMR handle in dihydrochloride salt form
Quantification in microsomes, protein binding, cellular uptake
Fluorinated heterocycle synthesis
Vicinal diamine for condensation with carbonyls
Step reduction and scaffold diversification
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